REACTION_CXSMILES
|
O.[OH-].[Li+].Br.[C:5]([CH:7]([NH:17][CH2:18][C:19]([NH2:21])=[NH:20])[C:8]1[CH:13]=[C:12]([Cl:14])[CH:11]=[C:10]([Cl:15])[C:9]=1[Cl:16])#[N:6]>CO>[NH2:6][C:5]1[C:7]([C:8]2[CH:13]=[C:12]([Cl:14])[CH:11]=[C:10]([Cl:15])[C:9]=2[Cl:16])=[N:17][CH:18]=[C:19]([NH2:21])[N:20]=1 |f:0.1.2,3.4|
|
Name
|
Lithium hydroxide monohydrate
|
Quantity
|
2.9 kg
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
269 kg
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
2-{[Cyano-(2,3,5-trichlorophenyl)-methyl]-amino}-acetamidine hydrobromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br.C(#N)C(C1=C(C(=CC(=C1)Cl)Cl)Cl)NCC(=N)N
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to −10C
|
Type
|
CUSTOM
|
Details
|
Compressed air was gassed over the surface of the reaction for at least 6 hours
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed to 25° C.
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 3 volumes under vacuum
|
Type
|
ADDITION
|
Details
|
Water (289 kg) was added over at least 1 hour
|
Type
|
CUSTOM
|
Details
|
The product was isolated by filtration
|
Type
|
WASH
|
Details
|
the cake washed with water (51 kg)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 40° C
|
Name
|
|
Type
|
|
Smiles
|
NC1=NC(=CN=C1C1=C(C(=CC(=C1)Cl)Cl)Cl)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |